Xanthine Oxidase Inhibitory Potency vs. 7-(3-Methoxy-benzyl) Analog
Inhibition of xanthine oxidase (XO) is a key therapeutic axis for gout and hyperuricemia. While a direct head‑to‑head comparison of the target compound with its closest analog is not available, the 7‑phenethyl derivative (target compound) is reported to inhibit xanthine oxidase, consistent with the 7‑(3‑methoxy‑benzyl) analog for which an IC50 of 6,290 nM has been documented [1]. This class-level inference suggests that the 7‑phenethyl substitution may shift potency relative to the benzyl analog, but quantitative confirmation requires dedicated assay work.
| Evidence Dimension | Xanthine oxidase inhibition (IC50) |
|---|---|
| Target Compound Data | Potency reported qualitatively; quantitative value not publicly available |
| Comparator Or Baseline | 7-(3-Methoxy-benzyl)-8-(2-methoxy-ethoxy)-1,3-dimethyl-xanthine IC50 = 6,290 nM |
| Quantified Difference | Unknown (no direct comparison conducted) |
| Conditions | In vitro enzyme inhibition assay (BindingDB source) |
Why This Matters
Even within the same chemotype, N-7 substitution alone can shift IC50 by >10‑fold, necessitating procurement of the specific phenethyl analog rather than assuming equipotency.
- [1] BindingDB Entry BDBM89252, 7-(3-Methoxy-benzyl)-8-(2-methoxy-ethoxy)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione. BindingDB, 2025. View Source
